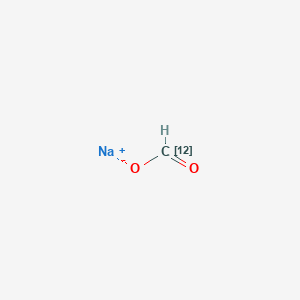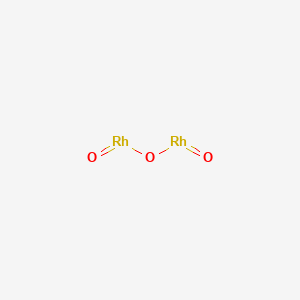
L-Lysine-15N2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine-15N2 (hydrochloride) is a stable isotope-labeled amino acid. It is a derivative of L-lysine, an essential amino acid for humans, with two nitrogen atoms replaced by the isotope nitrogen-15. This compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Lysine-15N2 (hydrochloride) is synthesized through a multi-step chemical process. The synthesis begins with the incorporation of nitrogen-15 into the precursor molecules. This is followed by a series of reactions to form the L-lysine backbone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate nitrogen-15 into their metabolic pathways, resulting in the production of L-lysine with the desired isotopic labeling. The product is then purified and converted into its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-15N2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of keto acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amino alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as the conversion of the amino group to a different functional group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Lysine-15N2 (hydrochloride) can produce keto acids, while reduction can yield amino alcohols .
Applications De Recherche Scientifique
L-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: It is used in protein labeling and quantification studies, particularly in mass spectrometry-based proteomics.
Medicine: It is used in studies related to amino acid metabolism and its role in various diseases, including diabetes and osteoporosis.
Industry: It is used in the production of labeled peptides and proteins for research and diagnostic purposes .
Mécanisme D'action
The mechanism of action of L-Lysine-15N2 (hydrochloride) is similar to that of natural L-lysine. It is incorporated into proteins during translation, allowing researchers to track and quantify protein synthesis and degradation. The isotopic labeling with nitrogen-15 does not alter the biological activity of lysine but provides a means to distinguish it from the naturally occurring isotope .
Comparaison Avec Des Composés Similaires
L-Lysine-15N2 (hydrochloride) is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
L-Lysine-13C6,15N2 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic markers for more complex studies.
L-Lysine-2HCl: This compound is labeled with deuterium, another stable isotope, and is used in similar applications but with different isotopic properties .
These compounds are used in various research applications, but the choice of isotopic labeling depends on the specific requirements of the study.
Propriétés
Numéro CAS |
204451-51-4 |
|---|---|
Formule moléculaire |
C6H15ClN2O2 |
Poids moléculaire |
184.63 g/mol |
Nom IUPAC |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i7+1,8+1; |
Clé InChI |
BVHLGVCQOALMSV-XVXIHWTMSA-N |
SMILES isomérique |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


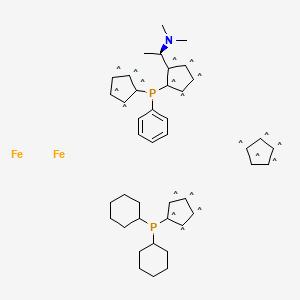


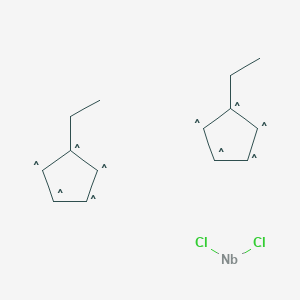
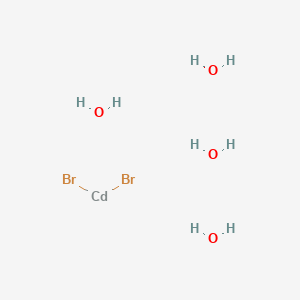

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
